2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(3-methylphenyl)acetamide
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Overview
Description
2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(3-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a naphthyridine core, a benzoyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include 7-methyl-1,8-naphthyridine and 4-methylbenzoyl chloride. The key steps in the synthesis may involve:
Oxidation: Conversion of the intermediate to the corresponding oxo compound using oxidizing agents like potassium permanganate or chromium trioxide.
Amidation: Formation of the acetamide moiety by reacting the oxo compound with m-toluidine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. The naphthyridine core is known for its biological activity, making this compound a valuable scaffold for drug discovery.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure allows for the design of molecules that can interact with specific biological targets, such as enzymes and receptors, leading to the development of new drugs.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the performance and stability of these materials.
Mechanism of Action
The mechanism of action of 2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The naphthyridine core is known to interact with nucleic acids, proteins, and other biomolecules, leading to various biological effects. The benzoyl and acetamide groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(7-methyl-3-(4-chlorobenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(m-tolyl)acetamide
- 2-(7-methyl-3-(4-methoxybenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(m-tolyl)acetamide
- 2-(7-methyl-3-(4-fluorobenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(m-tolyl)acetamide
Uniqueness
The uniqueness of 2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(3-methylphenyl)acetamide lies in its specific substitution pattern The presence of the 4-methylbenzoyl group and the m-tolyl acetamide moiety provides distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3/c1-16-7-10-19(11-8-16)24(31)22-14-29(26-21(25(22)32)12-9-18(3)27-26)15-23(30)28-20-6-4-5-17(2)13-20/h4-14H,15H2,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJRITNEWGCKLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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